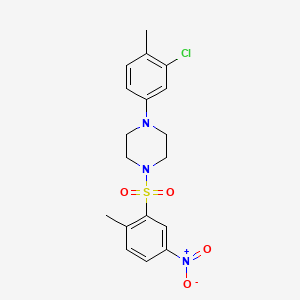

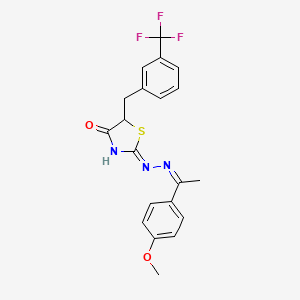

N-(3,4-dichlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide, commonly known as DT-010, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. DT-010 is a piperazine derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments.

Scientific Research Applications

Receptor Binding and Behavioral Effects

Research on adamantyl aryl- and heteroarylpiperazine derivatives, including studies on compounds like adatanserin, has shown these molecules have dual serotonin 5-HT(1A) and 5-HT(2) activity, suggesting potential applications as anxiolytic and antidepressant agents. These studies highlight the synthesis and structure-activity relationships (SAR) of novel functionalized compounds and their pharmacological evaluation, emphasizing their receptor binding affinities and behavioral effects in animal models (Abou-Gharbia et al., 1999).

Antimicrobial Activity

A study on the synthesis and evaluation of new pyridine derivatives, including those derived from 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, investigated their in vitro antimicrobial activities. These compounds displayed variable and modest activity against certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).

Anticancer Activity

The synthesis and biological evaluation of novel benzhydrylpiperazine carboxamide and thioamide derivatives have been conducted, with some compounds showing in vitro cytotoxic activities against various cancer cell lines. This research suggests potential applications in cancer therapy, highlighting the significance of structural modifications on the cytotoxic efficacy of these compounds (Gurdal et al., 2014).

Androgen Receptor Antagonism

N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their androgen receptor (AR) antagonist activities and in vivo antiandrogenic properties. These studies suggest potential applications in the treatment of conditions like prostate cancer, with certain compounds showing promising AR antagonist activity and antiandrogenic effects in animal models (Kinoyama et al., 2005).

Herbicide Activity

Research on the phytotoxicity of various herbicides, including compounds like atrazine and chloramben, in relation to soil properties provides insights into the development of more effective and environmentally friendly herbicidal formulations. This area of research is crucial for agricultural science, focusing on optimizing herbicide efficacy while minimizing environmental impact (Harrison et al., 1976).

properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O3S/c1-3-24-10-12-25(13-11-24)21(27)26(15-17-6-9-19(22)20(23)14-17)30(28,29)18-7-4-16(2)5-8-18/h4-9,14H,3,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWYNXRWYCXEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2862606.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2862607.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B2862610.png)

![(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2862612.png)

![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)

![1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2862621.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862622.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)